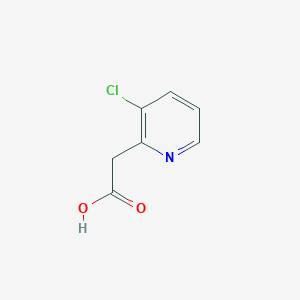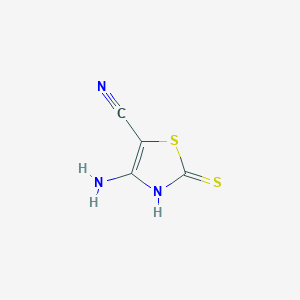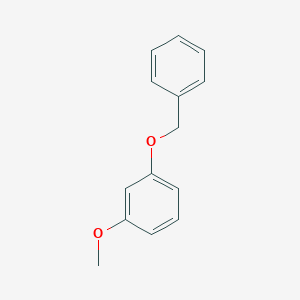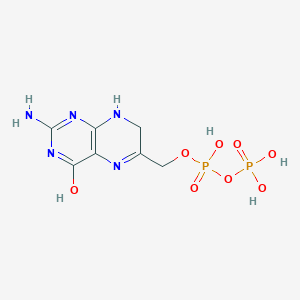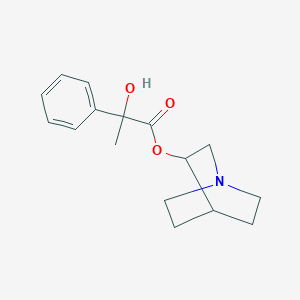
3-Quinuclidinyl atrolactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidinyl atrolactate (QNB) is a synthetic compound that belongs to the class of anticholinergic drugs. It is a potent competitive antagonist of the muscarinic acetylcholine receptor, which is responsible for regulating the parasympathetic nervous system. QNB is widely used in scientific research as a tool to study the role of muscarinic receptors in various physiological and pathological conditions.
Wirkmechanismus
3-Quinuclidinyl atrolactate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor with high affinity and prevents acetylcholine from binding to the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the muscarinic receptor. The exact mechanism of action of 3-Quinuclidinyl atrolactate varies depending on the specific subtype of muscarinic receptor that is being targeted.
Biochemical and Physiological Effects
3-Quinuclidinyl atrolactate has a wide range of biochemical and physiological effects due to its ability to block the muscarinic receptor-mediated response of cells to acetylcholine. These effects include the inhibition of smooth muscle contraction, the inhibition of glandular secretion, the inhibition of cardiac function, the inhibition of central nervous system function, and the inhibition of gastrointestinal function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Quinuclidinyl atrolactate is a useful tool for studying the role of muscarinic receptors in various physiological and pathological conditions. Its advantages include its high affinity for the muscarinic receptor, its selectivity for the muscarinic receptor over other receptors, and its ability to induce a state of cholinergic blockade in vivo. Its limitations include its potential for off-target effects, its potential for inducing non-specific effects due to its ability to inhibit the downstream signaling pathways of the muscarinic receptor, and its potential for inducing toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-Quinuclidinyl atrolactate in scientific research. One direction is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. Another direction is the development of new techniques for studying the effects of muscarinic receptor blockade on specific physiological functions. Finally, there is a need for more research on the potential therapeutic applications of muscarinic receptor antagonists in various pathological conditions.
Synthesemethoden
3-Quinuclidinyl atrolactate can be synthesized by the reaction of atropine with 3-quinuclidinol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate lactone, which is then hydrolyzed to yield 3-Quinuclidinyl atrolactate. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinyl atrolactate is widely used as a pharmacological tool to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used in in vitro experiments to block the muscarinic receptor-mediated response of cells to acetylcholine. 3-Quinuclidinyl atrolactate is also used in in vivo experiments to induce a state of cholinergic blockade, which allows researchers to study the effects of muscarinic receptor blockade on various physiological functions.
Eigenschaften
CAS-Nummer |
107757-79-9 |
|---|---|
Produktname |
3-Quinuclidinyl atrolactate |
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |
InChI-Schlüssel |
JOWTXKLQSINMKI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonyme |
3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate 3-quinuclidinyl atrolactate 3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,S*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





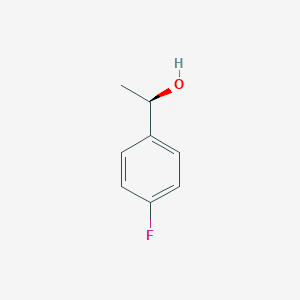
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
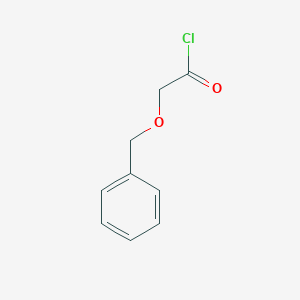

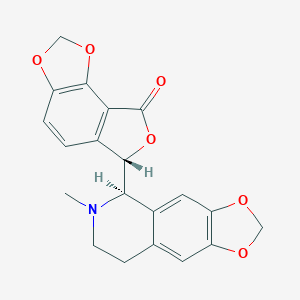

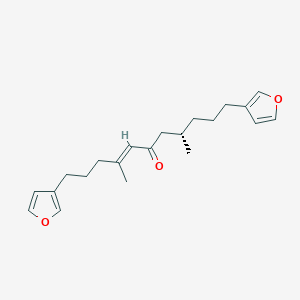
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
